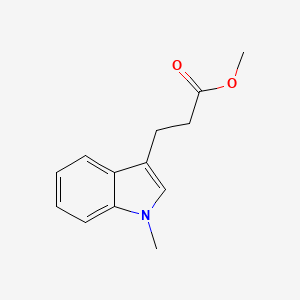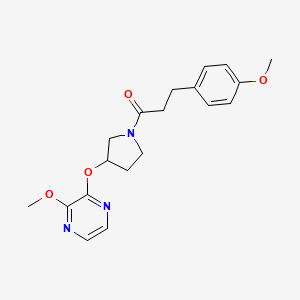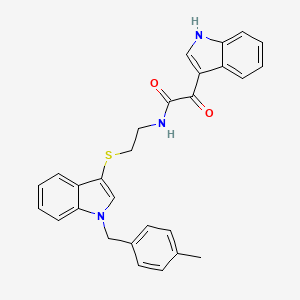![molecular formula C24H21N5O3 B2546979 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-89-2](/img/structure/B2546979.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with a complex structure. This compound features a quinoline derivative fused with a pyrido[3,2-d]pyrimidine scaffold, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione generally involves multi-step reactions starting from readily available precursors. A common synthetic route might begin with the functionalization of a quinoline ring, followed by sequential coupling with pyridine derivatives under controlled conditions. Typical reaction conditions include the use of polar aprotic solvents, moderate temperatures, and the presence of catalysts such as palladium on carbon.
Industrial Production Methods: Scaling up the synthesis to an industrial level requires optimization of each step to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might use reagents such as potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions could involve hydrogen gas with a metal catalyst or sodium borohydride in ethanol. Substitution reactions might be facilitated by nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products: Major products from these reactions often involve modifications to the quinoline or pyridine rings, leading to derivatives with altered pharmacological properties.
科学研究应用
Use in Chemistry: In chemistry, this compound can be used as a building block for creating more complex molecules. It serves as a useful intermediate in synthetic organic chemistry.
Use in Biology: Its biological applications are significant, especially in drug design and discovery. It may exhibit various bioactivities, such as antimicrobial, antiviral, or anticancer properties.
Use in Medicine: In medicine, derivatives of this compound could be explored for potential therapeutic uses. Research might focus on its efficacy and safety as a drug candidate.
Use in Industry: Industrial applications could include its use as a precursor for manufacturing specialty chemicals or as an intermediate in the production of fine chemicals.
作用机制
The mechanism by which the compound exerts its effects: This compound may interact with specific molecular targets, such as enzymes or receptors. Its action could involve binding to these targets, thereby modulating their activity.
Molecular Targets and Pathways Involved: For instance, it might inhibit enzymes involved in DNA replication in microbes, leading to antimicrobial effects. Alternatively, it could bind to receptors in cancer cells, inducing apoptosis or inhibiting cell proliferation.
相似化合物的比较
Comparison with other similar compounds, highlighting its uniqueness: Compared to other quinoline and pyridine derivatives, this compound's unique structural features enable distinctive bioactivity profiles. Its combination of quinoline and pyridine moieties provides a versatile framework for medicinal chemistry.
List of similar compounds: Similar compounds might include quinoline-based drugs like chloroquine or pyridine-containing drugs like nicotinamide. the unique fusion of these two structures in 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione sets it apart.
There you have it! A deep dive into the intricate world of this compound. Curious about anything specific? Let's chat!
属性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-13-5-8-18-7-1-2-9-19(18)27)16-28-20-10-4-12-26-22(20)23(31)29(24(28)32)15-17-6-3-11-25-14-17/h1-4,6-7,9-12,14H,5,8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJXBJXWASIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzothiazol-6-yl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2546897.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
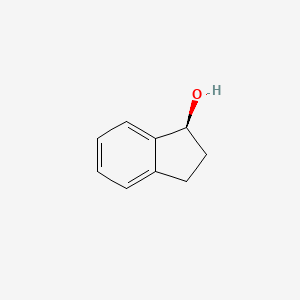
![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
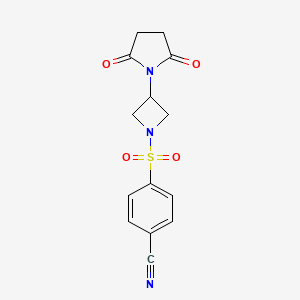
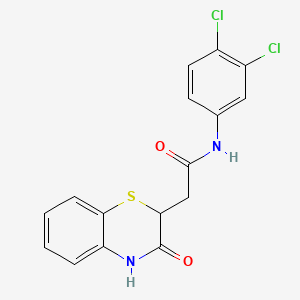
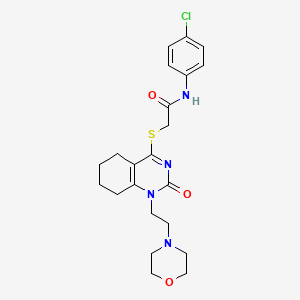
![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)
